EML 425 Non-Competitive Inhibition Mechanism: Acetyl-CoA and Histone H3 Peptide Independence Versus A-485 Acetyl-CoA Competition
EML 425 inhibits p300/CBP through a non-competitive mechanism with respect to both acetyl-CoA and histone H3 peptide substrates, enabling binding to both free enzyme and enzyme-substrate complexes with unequal affinity constants [1]. In direct contrast, A-485 is an acetyl-CoA-competitive inhibitor [2]. This mechanistic divergence has practical implications: EML 425's inhibitory potency remains independent of endogenous acetyl-CoA fluctuations, whereas A-485's potency is inherently sensitive to cellular acetyl-CoA concentrations. The non-competitive binding profile also allows EML 425 to inhibit enzyme-substrate complexes that may be pre-formed under physiological conditions.
| Evidence Dimension | Inhibition mechanism with respect to acetyl-CoA |
|---|---|
| Target Compound Data | Non-competitive |
| Comparator Or Baseline | A-485: Acetyl-CoA competitive |
| Quantified Difference | Mechanistic class difference (non-competitive vs. competitive) |
| Conditions | Biochemical HAT assays with varying substrate concentrations |
Why This Matters
For experiments where cellular acetyl-CoA levels fluctuate (e.g., metabolic interventions, nutrient-deprivation studies), EML 425 provides consistent target engagement independent of substrate concentration, whereas competitive inhibitors exhibit variable potency.
- [1] Milite C, Feoli A, Sasaki K, La Pietra V, Balzano AL, Marinelli L, Mai A, Novellino E, Castellano S, Tosco A, Sbardella G. A novel cell-permeable, selective, and noncompetitive inhibitor of KAT3 histone acetyltransferases from a combined molecular pruning/classical isosterism approach. J Med Chem. 2015;58(6):2779-2798. View Source
- [2] Lasko LM, Jakob CG, Edalji RP, Qiu W, Montgomery D, Digiammarino EL, Hansen TM, Risi RM, Frey R, Manaves V, Shaw B, Algire M, Hessler P, Lam LT, Uziel T, Faivre E, Ferguson D, Buchanan FG, Martin RL, Torrent M, Chiang GG, Karukurichi K, Langston JW, Weinert BT, Choudhary C, de Vries P, Van Drie JH, McElligott D, Kesicki E, Marmorstein R, Sun C, Cole PA, Rosenberg SH, Michaelides MR, Lai A, Bromberg KD. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature. 2017;550(7674):128-132. View Source
